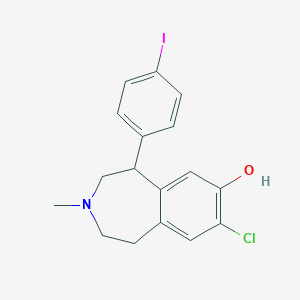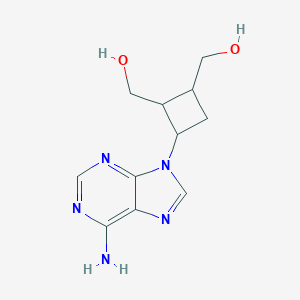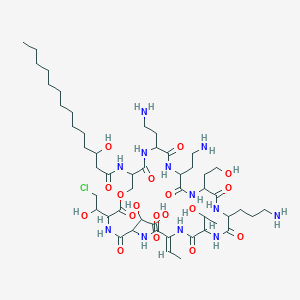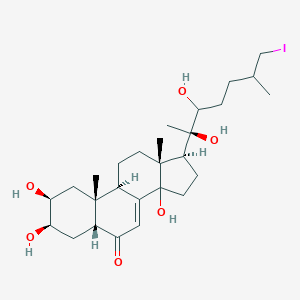
26-Iodoponasterone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
26-Iodoponasterone A is a steroid hormone that is synthesized from cholesterol in insects. It is a potent ecdysteroid hormone that plays a crucial role in insect growth and development. 26-Iodoponasterone A is structurally similar to the human steroid hormone, testosterone. This similarity has led to the investigation of its potential use in human medicine.
Wirkmechanismus
26-Iodoponasterone A binds to the ecdysone receptor in insects and activates a signaling pathway that leads to the expression of genes involved in growth and development. In humans, 26-Iodoponasterone A has been shown to bind to the androgen receptor and activate a signaling pathway that leads to the expression of genes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 26-Iodoponasterone A has a variety of biochemical and physiological effects. In insects, 26-Iodoponasterone A plays a crucial role in growth and development. In humans, 26-Iodoponasterone A has been shown to stimulate the growth of prostate cancer cells and inhibit the growth of breast cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 26-Iodoponasterone A in lab experiments is that it is a potent and specific agonist of the androgen receptor. This makes it a valuable tool for investigating the role of the androgen receptor in cancer cell growth and proliferation. However, one limitation of using 26-Iodoponasterone A in lab experiments is that it is a complex molecule that requires specialized equipment and expertise to synthesize and use.
Zukünftige Richtungen
There are several future directions for research on 26-Iodoponasterone A. One direction is to investigate its potential use as an anti-cancer agent. Studies have shown that 26-Iodoponasterone A has anti-tumor properties and can inhibit the growth of cancer cells. Another direction is to investigate its potential use in agriculture. 26-Iodoponasterone A has been shown to play a crucial role in insect growth and development, and it may be possible to develop insecticides that target the ecdysone receptor. Finally, further research is needed to understand the mechanism of action of 26-Iodoponasterone A in humans. Studies have shown that it binds to the androgen receptor and activates a signaling pathway, but the downstream effects of this activation are not well understood.
Conclusion:
In conclusion, 26-Iodoponasterone A is a potent ecdysteroid hormone that plays a crucial role in insect growth and development. Recent studies have investigated its potential use in human medicine, particularly as an anti-cancer agent. 26-Iodoponasterone A has a variety of biochemical and physiological effects and is a valuable tool for investigating the role of the androgen receptor in cancer cell growth and proliferation. However, further research is needed to fully understand the potential applications of 26-Iodoponasterone A in human medicine and agriculture.
Synthesemethoden
26-Iodoponasterone A is synthesized from cholesterol in insects. The synthesis pathway involves a series of enzymatic reactions that convert cholesterol to 26-Iodoponasterone A. The synthesis of 26-Iodoponasterone A is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
26-Iodoponasterone A has been extensively studied in insects and has been shown to play a crucial role in insect growth and development. However, recent studies have investigated the potential use of 26-Iodoponasterone A in human medicine. In particular, 26-Iodoponasterone A has been investigated for its potential use as an anti-cancer agent. Studies have shown that 26-Iodoponasterone A has anti-tumor properties and can inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
114752-28-2 |
|---|---|
Produktname |
26-Iodoponasterone A |
Molekularformel |
C11H12N2O4 |
Molekulargewicht |
590.5 g/mol |
IUPAC-Name |
(2S,3R,5R,9R,10R,13R,17S)-17-[(2R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H43IO6/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,30-34H,5-10,12-14H2,1-4H3/t15?,16-,18-,20+,21-,22-,23?,24+,25+,26+,27?/m0/s1 |
InChI-Schlüssel |
OFAWDAXRJPJULO-GRIYGNIGSA-N |
Isomerische SMILES |
CC(CCC([C@@](C)([C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CI |
SMILES |
CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CI |
Kanonische SMILES |
CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CI |
Synonyme |
26-iodoponasterone A 26-IPSA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)


![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
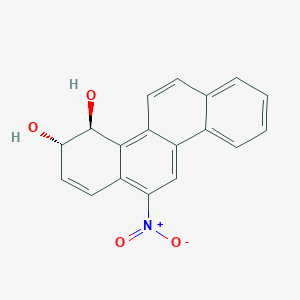
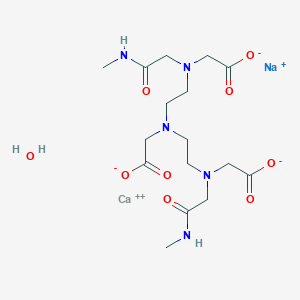
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)

